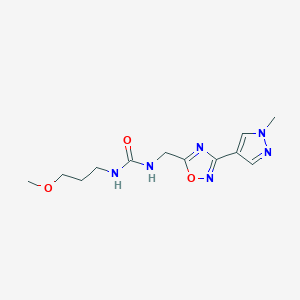
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C12H18N6O3 and its molecular weight is 294.315. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Morphological Tuning
One area of research focused on the use of similar urea compounds in the formation of hydrogels. Specifically, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the gelation properties influenced by the anion present. This implies potential applications in creating tunable materials for various scientific and engineering purposes, with the morphology and rheology of these gels dependent on the anion identity. Such materials could be valuable in drug delivery systems, tissue engineering, or as responsive materials in environmental sensors (Lloyd & Steed, 2011).
Synthesis and Reactivity Insights
Research into the reactivity and synthesis pathways of related urea compounds has provided insights into their chemical behavior. For example, the reactions of urea and its methyl derivatives with formaldehyde have elucidated pathways leading to specific oxadiazinones, highlighting the nuanced reactivity that could inform the development of novel compounds with precise functionalities. This understanding aids in the development of new synthetic routes for pharmaceuticals, agrochemicals, and materials science applications (Shiba et al., 1989).
Enzyme Inhibition and Biological Activity
A series of 1,3-disubstituted ureas with pyrazole and adamantane fragments showed inhibitory activity against human soluble epoxide hydrolase, demonstrating the potential for therapeutic applications. This highlights the biological relevance of such compounds, suggesting their utility in designing inhibitors for enzymes involved in various diseases. The solubility and efficacy of these compounds underline their potential for further pharmacological exploration (D'yachenko et al., 2019).
Antimicrobial and Anticancer Properties
Another study synthesized derivatives of quinazolines as antimicrobial agents, showing broad-spectrum activity against bacteria. This research opens avenues for the development of new antimicrobial agents, crucial in the fight against antibiotic-resistant bacteria. The study also conducted a quantitative structure-activity relationship (QSAR) study to identify key pharmacophoric features, demonstrating the importance of hydrophobic, electronic, and topological descriptors in biological activity (Buha et al., 2012).
properties
IUPAC Name |
1-(3-methoxypropyl)-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-18-8-9(6-15-18)11-16-10(21-17-11)7-14-12(19)13-4-3-5-20-2/h6,8H,3-5,7H2,1-2H3,(H2,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXNLWXAJJHZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2759208.png)
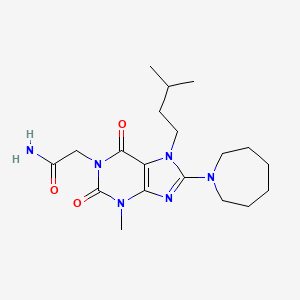
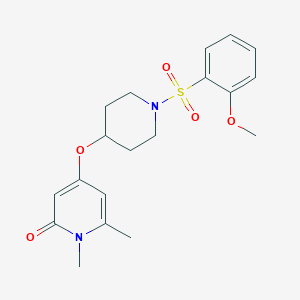
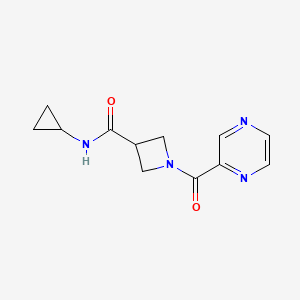
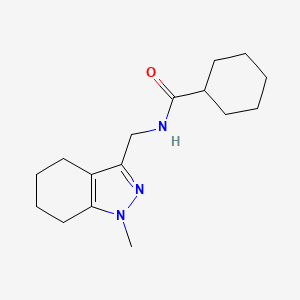

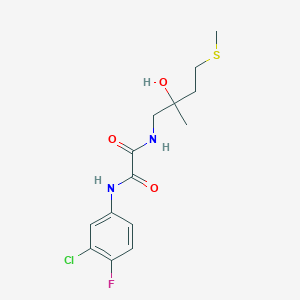
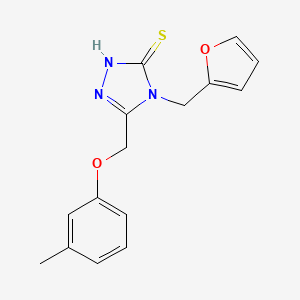
![N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2759218.png)
![1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2759220.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone](/img/structure/B2759223.png)
![9-(2,4-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2759224.png)
![N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2759229.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2759230.png)